N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxybenzamide

Description

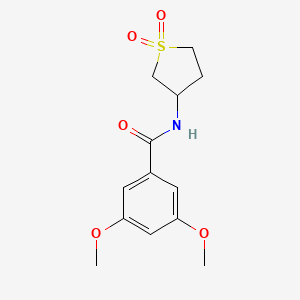

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,5-dimethoxy-substituted aromatic ring linked via an amide bond to a 1,1-dioxidotetrahydrothiophen-3-yl moiety.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5S/c1-18-11-5-9(6-12(7-11)19-2)13(15)14-10-3-4-20(16,17)8-10/h5-7,10H,3-4,8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRJYZJOCGIDHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2CCS(=O)(=O)C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxybenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.

Mode of Action

This compound acts as an activator of GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability.

Biochemical Pathways

The activation of GIRK channels affects various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety. The exact biochemical pathways and their downstream effects are still under investigation.

Pharmacokinetics

It has been reported that compounds with similar structures display nanomolar potency as girk1/2 activators with improved metabolic stability over the prototypical urea-based compounds.

Result of Action

The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various molecular and cellular effects, depending on the specific physiological context.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxybenzamide is a compound of significant interest in pharmacology due to its action as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : C13H17NO5S

- Molecular Weight : 299.34 g/mol

- IUPAC Name : N-(1,1-dioxothiolan-3-yl)-3,5-dimethoxybenzamide

This compound primarily targets GIRK channels. The activation of these channels plays a crucial role in various physiological processes:

- Cell Excitability : Activation leads to hyperpolarization of neurons, reducing excitability.

- Pain Perception : Modulates pain pathways by influencing neuronal firing rates.

- Epilepsy : Potential therapeutic effects in seizure control through modulation of neuronal excitability.

- Reward/Addiction and Anxiety : Impacts dopaminergic pathways which are critical in addiction and anxiety disorders.

Pharmacokinetics

Compounds structurally similar to this compound have demonstrated nanomolar potency as GIRK channel activators. They also exhibit improved metabolic stability compared to traditional urea-based compounds. This stability is crucial for ensuring prolonged therapeutic effects and reduced side effects.

Research Findings and Case Studies

Recent studies have indicated promising results regarding the biological activity of this compound:

-

In Vitro Studies :

- Experiments have shown that activation of GIRK channels by this compound can significantly alter cellular responses in neuronal cultures.

- The compound has been tested in various assays to evaluate its efficacy in modulating ion channel activity.

-

Case Study: Pain Modulation :

- A study illustrated that administration of this compound resulted in a marked reduction in pain response in rodent models.

- The results suggested potential applications for chronic pain management.

-

Neuropharmacological Effects :

- Research highlighted its role in reducing anxiety-like behaviors in animal models, indicating a potential therapeutic application for anxiety disorders.

Summary Table of Biological Activities

Comparison with Similar Compounds

Table 1: Key Comparisons of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxybenzamide and Analogs

Critical Analysis

Substituent Effects

- Electron-Withdrawing Groups : The target compound’s sulfone group distinguishes it from analogs with ethers (e.g., 2.4h’s pyran) or hydroxyl groups (e.g., 8w’s dihydroxyphenyl). Sulfones enhance amide bond stability but may reduce solubility compared to hydroxyl or methoxy substituents .

- Aromatic Substitution: The 3,5-dimethoxy pattern is shared with indenothiazole derivatives () and 2.4h, suggesting common synthetic routes for methoxy introduction. In contrast, 8w uses 3,4-dimethoxy substitution, which alters electronic distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.